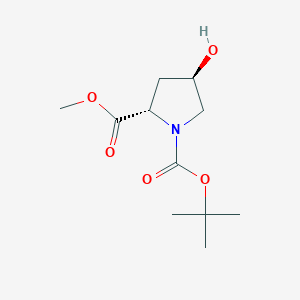

Boc-Hyp-OMe

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370553 | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74844-91-0 | |

| Record name | (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74844-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester, a valuable chiral building block in medicinal chemistry and drug development. This guide details the core synthetic pathways, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Introduction

(2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester, also known as Boc-trans-4-hydroxy-L-proline methyl ester, is a derivative of the non-proteinogenic amino acid trans-4-hydroxy-L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen and the methyl ester at the carboxylic acid terminus makes it a versatile intermediate for peptide synthesis and the construction of complex bioactive molecules. Its rigid pyrrolidine (B122466) scaffold and defined stereochemistry are crucial for designing compounds with specific biological activities.

Synthetic Pathways

The most common and practical synthesis of the target compound involves a two-step process starting from commercially available trans-4-hydroxy-L-proline. The general synthetic workflow is outlined below.

Caption: General two-step synthesis of the target compound.

An alternative pathway involves the initial esterification of trans-4-hydroxy-L-proline followed by Boc protection.

Caption: Alternative synthetic route via initial esterification.

Experimental Protocols

Pathway 1: Boc Protection followed by Esterification

Step 1: Synthesis of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

This procedure outlines the protection of the secondary amine of trans-4-hydroxy-L-proline with a tert-butoxycarbonyl group.

Materials:

-

trans-4-hydroxy-L-proline

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

-

Dioxane

-

1N Sodium hydroxide (B78521) (NaOH)

-

6N Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Sodium chloride (NaCl)

-

Water (H₂O)

-

Brine

Procedure:

-

A suspension of 20.0 g (0.152 mol) of trans-4-hydroxy-L-proline and 38.0 g (0.174 mol) of di-tert-butyl dicarbonate in 250 ml of dioxane is prepared in a suitable reaction vessel.[1]

-

To this suspension, 350 ml of 1N NaOH is added gradually.[1]

-

The mixture is stirred at room temperature for 24 hours.[1]

-

The reaction mixture is concentrated in vacuo to a volume of approximately 200 ml.[1]

-

The concentrated mixture is diluted with 750 ml of H₂O.[1]

-

The aqueous solution is washed with EtOAc to remove unreacted di-tert-butyl dicarbonate and other non-polar impurities.[1]

-

The aqueous solution is then acidified with 6N HCl and saturated with NaCl.[1]

-

The product is extracted with EtOAc (twice).[1]

-

The combined organic layers are washed with H₂O and brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporated to yield the product.[1]

Step 2: Synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (Boc-Hyp-OMe)

This procedure describes the esterification of the carboxylic acid group of Boc-Hyp-OH.

Materials:

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH)

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (3.0g, approximately 13 mmol, assuming this is the starting material from a related synthesis) is dissolved in a 50% NaOH solution.

-

Methyl iodide (4.26g, 30 mmol) is added to the solution.

-

The mixture is stirred for 3 hours at 25 °C.

-

The resulting mixture is extracted with ethyl acetate.

-

The aqueous phase is adjusted to a pH of 2.

-

The product is then extracted again with ethyl acetate.

-

The organic phase is washed with water, dried over MgSO₄, and concentrated to yield the final product.

Pathway 2: Esterification followed by Boc Protection

Step 1: Synthesis of trans-4-hydroxy-L-proline methyl ester hydrochloride

This step involves the esterification of trans-4-hydroxy-L-proline in the presence of an acid catalyst.

(A detailed experimental protocol for this specific step was not found in the provided search results, but it typically involves reacting the amino acid with methanol (B129727) in the presence of a strong acid like HCl or thionyl chloride.)

Step 2: Synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (Boc-Hyp-OMe)

Materials:

-

trans-4-hydroxy-L-proline methyl ester hydrochloride

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

Procedure:

-

trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) is suspended in CH₂Cl₂ (400 mL) and cooled to 0 °C.

-

With stirring, Et₃N (28 mL, 0.2 mol), DMAP (0.61 g, 5 mmol), and (Boc)₂O (27.5 mL, 0.12 mol) are added sequentially.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is then worked up accordingly (details on work-up were not specified in the source).

Quantitative Data

| Compound | Starting Material(s) | Reagents | Solvent(s) | Yield | Melting Point (°C) | Optical Rotation ([α]D) | Reference |

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH) | trans-4-hydroxy-L-proline, Di-tert-butyl dicarbonate | 1N NaOH, 6N HCl | Dioxane | 88% | 104-106 | -53.5±2°, c = 1% in DMF | [1] |

| (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (Boc-Hyp-OMe) | (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, Methyl iodide | 50% NaOH | Ethyl Acetate | 96.5% | 92-96 | -65°, c = 1% in chloroform | |

| (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (Boc-Hyp-OMe) | trans-4-hydroxy-L-proline methyl ester hydrochloride, Di-tert-butyl dicarbonate | Et₃N, DMAP | CH₂Cl₂ | - | 92-96 | -65°, c = 1% in chloroform |

Characterization Data

For (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid (Boc-Hyp-OH):

-

Appearance: Tan solid[1]

-

Molecular Formula: C₁₀H₁₇NO₅

-

Molecular Weight: 231.25 g/mol

For (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (Boc-Hyp-OMe):

-

Appearance: Clear colorless oil or solid

-

Molecular Formula: C₁₁H₁₉NO₅

-

Molecular Weight: 245.27 g/mol

-

Assay: 97%

Conclusion

The synthesis of (2S,4R)-1-tert-butoxycarbonyl-4-hydroxypyrrolidine-2-carboxylic acid methyl ester is a well-established process that can be achieved through a reliable two-step sequence starting from trans-4-hydroxy-L-proline. The choice between initial Boc protection or esterification allows for flexibility in the synthetic strategy. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals in the field to produce this key chiral intermediate for various applications in drug discovery and development. Careful execution of the described procedures should lead to high yields of the desired product with excellent purity.

References

A Comprehensive Technical Guide to N-Boc-4-trans-hydroxy-L-proline methyl ester

CAS Number: 74844-91-0

N-Boc-4-trans-hydroxy-L-proline methyl ester is a pivotal derivative of the amino acid hydroxyproline (B1673980), widely utilized as a building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, including the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid, make it an invaluable tool for researchers and scientists. This guide provides an in-depth overview of its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The quantitative properties of N-Boc-4-trans-hydroxy-L-proline methyl ester are summarized in the table below, providing a comprehensive reference for laboratory use.

| Property | Value |

| CAS Number | 74844-91-0[1][2][3][4] |

| Molecular Formula | C11H19NO5[1][3][5] |

| Molecular Weight | 245.27 g/mol [1][5][6] |

| Appearance | White to yellow powder or solid; Clear colorless oil[5][7] |

| Melting Point | 92-96 °C[2][5] |

| Boiling Point | 132 °C at 0.05 mmHg[2] |

| Optical Activity | [α]20/D -65°, c = 1% in chloroform |

| Density | 1.217 g/cm³[5] |

| Refractive Index | 1.501[5] |

| Flash Point | 156.55 °C[5] |

| pKa | 14.27 ± 0.40 (Predicted)[5] |

| Solubility | Soluble in chloroform, dichloromethane (B109758), and ethyl acetate[2][8] |

| ¹H NMR (300 MHz, CDCl₃) | δ 4.54-4.37 (m, 2H), 3.75 (s, 3H), 3.70-3.40 (m, 2H), 2.48-2.21 (m, 2H), 2.13-2.0 (m, 1H), 1.46 (s, 3H), 1.41 (s, 6H)[2] |

Applications in Research and Drug Development

N-Boc-4-trans-hydroxy-L-proline methyl ester is a versatile intermediate with significant applications in the synthesis of complex molecules and pharmacologically active compounds.

-

Peptide Synthesis : It serves as a crucial building block in solid-phase peptide synthesis (SPPS).[9] The Boc protecting group allows for controlled peptide chain elongation. The hydroxyproline moiety is a key component of collagen, and its incorporation into synthetic peptides can influence their structure and stability.[9]

-

Drug Development : This compound is instrumental in the development of novel therapeutics.[9] It is used in the synthesis of potential inducible nitric oxide synthase (iNOS) inhibitors and analogues of the chemotactic peptide For-Met-Leu-Phe-OMe (fMLF-OMe).[2][5] Its rigid, chiral scaffold is valuable for creating conformationally constrained analogues of other amino acids, which is a common strategy in drug design to enhance binding affinity and selectivity.

-

Chiral Ligands and Catalysts : The inherent chirality of this molecule makes it a useful starting material for the synthesis of chiral ligands and catalysts for asymmetric synthesis.[9]

Experimental Protocols

A common synthetic route to N-Boc-4-trans-hydroxy-L-proline methyl ester involves the protection of the amino group of trans-4-hydroxy-L-proline methyl ester.

Synthesis of N-Boc-4-trans-hydroxy-L-proline methyl ester

This protocol describes the Boc-protection of trans-4-hydroxy-L-proline methyl ester hydrochloride.

Materials:

-

trans-4-hydroxy-L-proline methyl ester hydrochloride

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-

4-Dimethylaminopyridine (DMAP)

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

Procedure:

-

Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) in a reaction vessel.

-

Cool the suspension to 0 °C using an ice bath.

-

With stirring, sequentially add triethylamine (28 mL, 0.2 mol), DMAP (0.61 g, 5 mmol), and Boc anhydride (B1165640) (27.5 mL, 0.12 mol).

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

-

Monitor the reaction progress using an appropriate method (e.g., TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure to yield a light yellow oil.

-

Solidify the oil by high vacuum treatment.

-

Grind the resulting solid with hexane multiple times and dry under high vacuum to obtain N-Boc-4-trans-hydroxy-L-proline methyl ester as a white solid (yield: 24.5 g, 100%).[2]

Visualized Synthetic Workflow

The synthesis of N-Boc-4-trans-hydroxy-L-proline methyl ester can be visualized as a straightforward two-step process starting from L-hydroxyproline. The following diagram illustrates this logical relationship.

This workflow diagram illustrates the key transformations in the synthesis of the target compound. The process begins with the esterification of L-hydroxyproline to form the methyl ester hydrochloride intermediate.[10] This is followed by the protection of the secondary amine with a Boc group to yield the final product.[2]

The following diagram depicts the logical workflow of a common application of the title compound: its use as a building block in peptide synthesis.

References

- 1. China N-Boc-trans-4-hydroxy-L-proline methyl ester 74844-91-0 [chinachemnet.com]

- 2. N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 [chemicalbook.com]

- 3. H59027.03 [thermofisher.com]

- 4. CAS # 74844-91-0, N-Boc-trans-4-Hydroxy-L-proline methyl ester, N-(tert-Butoxycarbonyl)-trans-hydroxy-L-proline methyl ester - chemBlink [chemblink.com]

- 5. Pharmaceutical Intermediates N-BOC-L-Hydroxyproline methyl Ester 74844-91-0 Crystalline Powder [tsaminoacid.com]

- 6. Boc-L-4-trans-hydroxyproline methyl ester | 74844-91-0 | FB47921 [biosynth.com]

- 7. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% 1 g | Request for Quote [thermofisher.com]

- 8. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% | Fisher Scientific [fishersci.ca]

- 9. chemimpex.com [chemimpex.com]

- 10. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]

A Technical Guide to N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), a key building block in peptide synthesis and drug discovery. This document outlines its physicochemical properties, a detailed synthesis protocol, and its relevance in biological signaling pathways.

Physicochemical Properties

Boc-Hyp-OMe is a derivative of the amino acid hydroxyproline (B1673980), featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. These modifications facilitate its use in solution-phase and solid-phase peptide synthesis.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₉NO₅ | [1][2][3] |

| Molecular Weight | 245.27 g/mol (or 245.3) | [1][2][3] |

| CAS Number | 74844-91-0 | [1][2][3] |

| Appearance | Solid | [3] |

| Melting Point | 92-96 °C | [3] |

| Optical Activity | [α]20/D -65°, c = 1% in chloroform | [3] |

Experimental Protocol: Synthesis of Boc-Hyp-OMe

The following protocol describes a general method for the synthesis of N-Boc-protected amino acid esters, adapted for Boc-Hyp-OMe. This procedure involves the protection of the amino group of 4-hydroxy-L-proline followed by the esterification of the carboxylic acid.

Materials:

-

4-hydroxy-L-proline

-

Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

-

Dichloromethane (DCM)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for elution

Procedure:

-

Boc Protection of 4-hydroxy-L-proline:

-

Dissolve 4-hydroxy-L-proline in a suitable solvent mixture, such as dichloromethane.

-

Add Boc anhydride (B1165640) and a catalytic amount of DMAP to the solution.[4]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

-

Once the reaction is complete, the mixture is typically washed with an aqueous solution like sodium bicarbonate to remove unreacted reagents and byproducts.[5]

-

The organic layer is then washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to yield Boc-Hyp-OH.[5]

-

-

Esterification to form Boc-Hyp-OMe:

-

Dissolve the resulting Boc-Hyp-OH in a solvent such as tetrahydrofuran.[4]

-

Add DCC and methanol to the solution.[4] The DCC will facilitate the esterification by activating the carboxylic acid.

-

Allow the reaction to proceed, monitoring by TLC until completion.[4]

-

A byproduct, dicyclohexylurea (DCU), will precipitate as a white solid and can be removed by filtration.[5]

-

The filtrate is concentrated, and the crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Boc-Hyp-OMe.[5]

-

Role in Signaling Pathways and Drug Development

Hydroxyproline, the parent molecule of Boc-Hyp-OMe, is a significant component of collagen and plays a role in various biological processes.[6] The hydroxylation of proline residues in proteins like hypoxia-inducible factor (HIF-1α) is a critical step in cellular signaling, regulating responses to oxygen levels.[6][7] Specifically, under normal oxygen conditions, prolyl hydroxylases modify HIF-1α, leading to its degradation.[6]

Derivatives of hydroxyproline are utilized in drug design to create peptidomimetics and other small molecules that can modulate these pathways. Boc-Hyp-OMe serves as a valuable intermediate in the synthesis of compounds targeting protein-protein interactions or enzymatic activities where the rigid, hydroxylated pyrrolidine (B122466) ring of hydroxyproline can confer specific conformational constraints and hydrogen bonding capabilities.[8] For instance, Boc-Hyp-OH, a closely related compound, is used in the synthesis of antibody-drug conjugate (ADC) linkers and PROTACs (Proteolysis Targeting Chimeras).[9][10]

Below is a diagram illustrating the general workflow for utilizing a protected amino acid like Boc-Hyp-OMe in peptide synthesis, a fundamental process in drug discovery.

Caption: A logical workflow illustrating the synthesis of Boc-Hyp-OMe and its subsequent use in solid-phase peptide synthesis for applications in drug discovery.

References

- 1. peptide.com [peptide.com]

- 2. Hydroxyproline (Hyp), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 3. N-Boc-trans-4-ヒドロキシ-L-プロリンメチルエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Boc-Hyp-OH | 13726-69-7 [chemicalbook.com]

Navigating the Physicochemical Landscape of Boc-Hyp-OMe: A Technical Guide to Solubility and Stability

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of key building blocks is paramount. This in-depth technical guide focuses on N-Boc-L-trans-4-hydroxyproline methyl ester (Boc-Hyp-OMe), a versatile derivative of hydroxyproline, providing critical insights into its solubility and stability characteristics. This document offers a centralized resource of available data, detailed experimental protocols, and visual workflows to support its effective use in synthesis and formulation.

Executive Summary

Boc-Hyp-OMe is a valuable chiral building block in the synthesis of peptides and other bioactive molecules. Its utility is, however, intrinsically linked to its behavior in various chemical environments. This guide summarizes the known qualitative solubility of Boc-Hyp-OMe in common organic solvents and outlines its stability profile, which is characteristic of N-Boc protected amino acid esters. The Boc protecting group confers stability under neutral and basic conditions but is readily cleaved under acidic conditions. Furthermore, thermal stress can also lead to deprotection. This guide provides standardized protocols for researchers to quantitatively determine these parameters in their own laboratory settings, ensuring predictable and reproducible outcomes in their synthetic and formulation endeavors.

Solubility Profile of Boc-Hyp-OMe

Qualitative Solubility

Based on available information, Boc-Hyp-OMe exhibits good solubility in a range of common organic solvents. This is attributed to the presence of the ester functionality and the bulky, non-polar tert-butoxycarbonyl (Boc) group, which can enhance solubility in organic media.

| Solvent Class | Examples | Qualitative Solubility |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble[1] |

| Ethers | Tetrahydrofuran (THF) | Likely Soluble |

| Esters | Ethyl Acetate | Soluble[1] |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Alcohols | Methanol, Ethanol | Likely Soluble |

| Non-polar Solvents | Hexanes, Toluene | Likely Sparingly Soluble to Insoluble |

| Aqueous Solvents | Water | Likely Insoluble |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method followed by HPLC analysis is a reliable and widely accepted technique.[2][3]

Objective: To determine the equilibrium solubility of Boc-Hyp-OMe in a specific solvent at a controlled temperature.

Materials:

-

Boc-Hyp-OMe

-

Solvent of interest (e.g., methanol, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Boc-Hyp-OMe to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Boc-Hyp-OMe of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of Boc-Hyp-OMe in the filtered sample by interpolating its peak area from the calibration curve.

-

Data Reporting: The solubility is reported as mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Stability Profile of Boc-Hyp-OMe

The stability of Boc-Hyp-OMe under various conditions is crucial for its storage, handling in synthetic protocols, and the integrity of the final products.

pH-Dependent Stability

The N-Boc protecting group is known for its stability in neutral and basic conditions, while it is labile to acidic conditions.

-

Acidic Conditions: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and even by milder acids with prolonged exposure or elevated temperatures.[4][5] The mechanism involves the formation of a stable tert-butyl cation.

-

Neutral Conditions: Boc-Hyp-OMe is generally stable at neutral pH.

-

Basic Conditions: The Boc group is resistant to hydrolysis under basic conditions, making it compatible with many base-mediated reactions.[6] However, the methyl ester functionality is susceptible to saponification (hydrolysis) in the presence of strong bases (e.g., NaOH, KOH).

Thermal Stability

The Boc protecting group can be removed under thermal conditions, often at temperatures above 100°C.[7][8] The exact temperature for thermolytic deprotection can be solvent-dependent. This property should be considered when planning reactions at elevated temperatures or during purification steps like distillation.

Experimental Protocol for Stability Assessment

A forced degradation study is recommended to understand the stability of Boc-Hyp-OMe under various stress conditions.

Objective: To evaluate the degradation of Boc-Hyp-OMe under acidic, basic, and thermal stress.

Materials:

-

Boc-Hyp-OMe

-

Solutions for stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Neutral: Purified water

-

-

Solvent for dissolving Boc-Hyp-OMe (e.g., acetonitrile (B52724) or methanol)

-

Thermostatically controlled ovens or water baths

-

HPLC system with a suitable column and detector

-

pH meter

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Boc-Hyp-OMe in a suitable organic solvent.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

-

Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

-

Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

-

Thermal Degradation (Solid State): Place a known amount of solid Boc-Hyp-OMe in an oven at a set temperature (e.g., 80°C, 100°C).

-

Thermal Degradation (Solution): Heat the neutral solution from the neutral hydrolysis experiment.

-

-

Time Points: Incubate the stressed samples for various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

At each time point, withdraw a sample.

-

For the acidic and basic samples, neutralize them before analysis.

-

For the solid thermal stress sample, dissolve it in a known volume of solvent.

-

Analyze all samples by HPLC to determine the remaining percentage of Boc-Hyp-OMe and to identify any major degradation products.

-

Data Analysis: Plot the percentage of intact Boc-Hyp-OMe against time for each stress condition to determine the degradation kinetics.

Conclusion and Recommendations

This technical guide provides a foundational understanding of the solubility and stability of Boc-Hyp-OMe. It is qualitatively soluble in a range of common organic solvents, and its stability is characteristic of a Boc-protected amino acid methyl ester, being stable under neutral and basic conditions but labile to acid and heat. For projects requiring precise and quantitative data, the experimental protocols provided herein offer a robust framework for in-house determination. It is recommended that researchers perform their own quantitative solubility and stability studies tailored to their specific experimental conditions to ensure the successful application of Boc-Hyp-OMe in their research and development activities.

References

- 1. Boc-Hyp-OH CAS#: 13726-69-7 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing and Application of Boc-Hyp-OMe for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of N-Boc-(4R)-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), a critical building block in peptide synthesis and drug discovery. This document offers a comparative analysis of supplier specifications, a detailed experimental protocol for its incorporation into peptide chains, and a logical workflow for its procurement and application in a research setting.

Introduction to Boc-Hyp-OMe in Drug Development

N-Boc-(4R)-hydroxy-L-proline methyl ester (Boc-Hyp-OMe) is a derivative of hydroxyproline, an essential component of collagen. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid makes it a valuable reagent for solid-phase peptide synthesis (SPPS). The hydroxyl group on the proline ring offers a site for further modification, allowing for the creation of peptides with unique structural and functional properties. These modified peptides are instrumental in the development of novel therapeutics, including enzyme inhibitors and collagen mimetics.

Commercial Suppliers of Boc-Hyp-OMe

The following table summarizes the key quantitative data for Boc-Hyp-OMe available from various commercial suppliers. This information is intended to facilitate the selection of the most suitable vendor based on research needs and budgetary considerations.

| Supplier | Catalog Number | CAS Number | Molecular Weight | Purity | Available Quantities & Pricing |

| Aapptec | UBP103[1] | 74844-91-0[1] | 245.3[1] | Lot-specific (refer to Certificate of Analysis)[1] | 25g: $110.00100g: Price available upon request[1] |

| ChemScene | CS-W019724[2] | 74844-91-0[2] | 245.27[2] | ≥97%[2] | Pricing available upon request for various quantities.[2] |

| P3 BioSystems | 47128[3] | 74844-91-0 | 245.27 | High Purity | 25g: $180.00100g: $540.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocol: Incorporation of Boc-Hyp-OMe in Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of Boc-Hyp-OMe into a peptide chain using manual Boc-SPPS. This protocol is based on standard, widely accepted procedures.[4][5]

Materials:

-

Peptide synthesis vessel

-

Shaker

-

Appropriate solid support (e.g., Merrifield resin, PAM resin)

-

Boc-Hyp-OMe

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or DIC)

-

Kaiser test kit

-

Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the resin in DCM in the reaction vessel for 30 minutes, followed by washing with DMF.

-

N-terminal Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 50% TFA in DCM for 2-3 minutes.

-

Drain the solution and add a fresh portion of 50% TFA in DCM. Shake for 20-30 minutes.[4]

-

Wash the resin thoroughly with DCM followed by isopropanol (B130326) and then DMF to remove residual TFA and byproducts.

-

-

Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 5-10% solution of DIEA in DMF until a neutral pH is achieved. Wash the resin again with DMF.

-

Coupling of Boc-Hyp-OMe:

-

Dissolve Boc-Hyp-OMe (2-4 equivalents relative to the resin substitution) and an equivalent amount of a coupling agent (e.g., HBTU/HOBt) in DMF.

-

Add DIEA (2-4 equivalents) to the activation mixture.

-

Add the activated Boc-Hyp-OMe solution to the resin.

-

Shake the reaction vessel at room temperature for 1-2 hours, or until a negative Kaiser test indicates the completion of the coupling reaction.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail appropriate for the resin and the protecting groups used. For example, anhydrous HF or TFMSA can be used.[6] This step removes the side-chain protecting groups and cleaves the peptide from the resin.

-

Precipitate the cleaved peptide in cold diethyl ether, wash the precipitate with ether, and dry it.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Visualized Workflows

The following diagrams illustrate key processes related to the sourcing and application of Boc-Hyp-OMe.

Caption: Sourcing workflow for Boc-Hyp-OMe.

Caption: Boc-SPPS cycle for Boc-Hyp-OMe.

References

- 1. peptide.com [peptide.com]

- 2. chemscene.com [chemscene.com]

- 3. Hydroxyproline (Hyp), Unusual Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Boc-Hyp-OMe: A Technical Guide

For researchers, scientists, and professionals engaged in drug development and peptide chemistry, this document provides a comprehensive technical overview of the spectroscopic data and synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe). This guide presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data Analysis

The structural integrity and purity of synthesized Boc-Hyp-OMe are paramount for its application in further chemical synthesis. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Boc-Hyp-OMe (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.40 | m | 1H | H-2 |

| ~4.35 | br s | 1H | H-4 |

| 3.75 | s | 3H | -OCH₃ |

| ~3.60 | m | 1H | H-5a |

| ~3.45 | m | 1H | H-5b |

| ~2.25 | m | 1H | H-3a |

| ~2.05 | m | 1H | H-3b |

| 1.45 & 1.42 | 2 x s | 9H | Boc (-C(CH₃)₃) |

Table 2: ¹³C NMR Spectroscopic Data for Boc-Hyp-OMe

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~174 | C=O (ester) |

| ~155 | C=O (Boc) |

| ~80 | -C(CH₃)₃ |

| ~70 | C-4 |

| ~59 | C-2 |

| ~55 | C-5 |

| ~52 | -OCH₃ |

| ~39 | C-3 |

| ~28 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Boc-Hyp-OMe

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3450 | O-H stretch (hydroxyl) |

| ~2975 | C-H stretch (aliphatic) |

| ~1745 | C=O stretch (ester) |

| ~1690 | C=O stretch (carbamate) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Boc-Hyp-OMe

| m/z | Assignment |

| 246.13 | [M+H]⁺ |

| 268.11 | [M+Na]⁺ |

| 190.08 | [M+H - tBu]⁺ |

| 146.07 | [M+H - Boc]⁺ |

Experimental Protocols

The synthesis and spectroscopic characterization of Boc-Hyp-OMe require precise and well-defined methodologies.

Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe)

A common and effective method for the synthesis of Boc-Hyp-OMe involves a two-step process starting from trans-4-hydroxy-L-proline.[1]

Step 1: Esterification of trans-4-hydroxy-L-proline

-

Suspend trans-4-hydroxy-L-proline in methanol (B129727).

-

Cool the mixture in an ice bath and slowly add thionyl chloride.

-

Allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain trans-4-hydroxy-L-proline methyl ester hydrochloride.

Step 2: Boc-protection of the amino group

-

Dissolve the trans-4-hydroxy-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane.[2]

-

Cool the solution to 0°C and add triethylamine, followed by di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2]

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).[2]

-

Work up the reaction by washing with aqueous solutions of HCl and NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Boc-Hyp-OMe.

Spectroscopic Characterization Methods

NMR Spectroscopy:

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) with tetramethylsilane (B1202638) (TMS) as an internal standard.

IR Spectroscopy:

Infrared spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Mass Spectrometry:

Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. The sample is typically dissolved in a mixture of methanol and water with a small amount of formic acid to facilitate protonation.

Workflow and Logical Relationships

The synthesis and characterization of Boc-Hyp-OMe follow a logical progression from starting materials to the final, fully characterized product. This workflow is visualized in the diagram below.

References

Navigating the Safe Handling of Boc-Hyp-OMe: A Technical Guide for Researchers

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This in-depth guide provides a comprehensive overview of the safety protocols and handling precautions for N-Boc-trans-4-hydroxy-L-proline methyl ester (Boc-Hyp-OMe), a key building block in peptide synthesis.

Understanding the Hazard Profile

Boc-Hyp-OMe is classified under the Globally Harmonized System (GHS) with specific warnings regarding its potential health effects. It is crucial to understand these hazards to implement appropriate safety measures in the laboratory. The compound is identified by CAS Number 74844-91-0.[1][2][3][4]

According to safety data sheets, Boc-Hyp-OMe is a solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] One supplier, MedChemExpress, also classifies it as harmful if swallowed (Acute toxicity, oral, Category 4).[6]

| Hazard Category | GHS Classification | Source |

| Acute Oral Toxicity | Category 4 | MedChemExpress[6] |

| Skin Corrosion/Irritation | Category 2 | MedChemExpress[6] |

| Serious Eye Damage/Eye Irritation | Category 2A | MedChemExpress[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | MedChemExpress[6] |

Personal Protective Equipment and Engineering Controls

To mitigate the risks associated with handling Boc-Hyp-OMe, a combination of personal protective equipment (PPE) and engineering controls is essential.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear suitable protective gloves, such as nitrile rubber.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: If handling large quantities or in a poorly ventilated area, use a NIOSH-approved respirator.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Safe Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of Boc-Hyp-OMe and preventing accidental exposure.

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.[6]

-

Use only outdoors or in a well-ventilated area.[6]

-

Contaminated work clothing should not be allowed out of the workplace.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from oxidizing agents.[7]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Avoid dust formation.

-

Sweep up the spilled material and place it in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols Cited

The information presented in this guide is a synthesis of data from publicly available Safety Data Sheets (SDS) from various chemical suppliers. The methodologies for determining the GHS classifications and other safety data are based on standardized testing protocols as required by regulatory bodies. These protocols are not detailed in the SDS but are performed by the manufacturers.

Visualizing Safe Handling and Emergency Response

To further clarify the necessary procedures, the following diagrams illustrate the logical workflows for the safe handling of Boc-Hyp-OMe and the appropriate response in an emergency situation.

Caption: Workflow for the safe handling of Boc-Hyp-OMe.

Caption: Emergency response plan for a Boc-Hyp-OMe spill or exposure.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. calpaclab.com [calpaclab.com]

- 5. N-BOC-trans-4-Hydroxy-L-proline methyl ester, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. N-Boc-trans-4-hydroxy-L-proline methyl ester, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Enduring Legacy of Boc: A Technical Guide to Its Role in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to the successful construction of complex peptide chains. Among these, the tert-butyloxycarbonyl (Boc) group has played a historically pivotal and enduring role, particularly in the pioneering of solid-phase peptide synthesis (SPPS) by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism of the Boc Protecting Group

The primary role of the Boc group is the reversible protection of the α-amino group of an amino acid. This protection is crucial to prevent the highly reactive amine from engaging in undesirable side reactions during the formation of peptide bonds, thereby ensuring the correct amino acid sequence is assembled. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

A key attribute of the Boc group is its susceptibility to cleavage under acidic conditions. This lability allows for its selective removal without disturbing other protecting groups, such as the benzyl-based groups often used for amino acid side-chain protection in the Boc/Bzl strategy.

The deprotection mechanism is initiated by the protonation of the Boc group's carbonyl oxygen by a strong acid, most commonly trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decarboxylates to yield the free amine of the peptide and carbon dioxide.[1][2]

To mitigate the reactivity of the tert-butyl cation, which can lead to side reactions with sensitive amino acid residues, scavengers are often incorporated into the deprotection solution.

Quantitative Data on Boc Protection and Deprotection

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to the Boc protection strategy.

Table 1: Common Conditions for Boc Deprotection using Trifluoroacetic Acid (TFA)

| TFA Concentration (% in DCM) | Reaction Time | Temperature | Notes |

| 25% | 2 hours | Room Temperature | A generally effective and common condition.[1][3] |

| 50% | 30 minutes | Room Temperature | Faster deprotection, suitable for less sensitive substrates.[1][4] |

| 55% | 30 minutes | Room Temperature | Can result in higher purity peptides compared to 100% TFA.[1] |

| 100% (neat TFA) | 5-15 minutes | Room Temperature | Very rapid but may increase the occurrence of side products.[1] |

Table 2: Peptide Synthesis Yields using Boc-SPPS

| Peptide Sequence | Synthesis Strategy | Overall Yield | Reference |

| Ribonuclease A (124 amino acids) | Boc/Bzl SPPS | 17% | [2] |

| GHRPLDKKREE | Boc-SPPS | Increased by 1/3 upon elimination of side reactions | [5] |

| Various Peptide Thioesters | Modified Boc-SPPS | See reference for specific yields | [6] |

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc-SPPS) of a Generic Peptide

This protocol outlines the manual synthesis of a generic peptide on a 0.1 mmol scale using Merrifield resin.

1. Resin Preparation and First Amino Acid Attachment (Cesium Salt Method)

-

Swell 1g of Merrifield resin (chloromethylated polystyrene) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in an ethanol/water mixture, followed by evaporation.

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and finally dichloromethane (B109758) (DCM).

-

Dry the resin under vacuum.[7]

2. The Synthesis Cycle (Repeated for each amino acid)

a. Boc Deprotection:

- Swell the peptide-resin in DCM.

- Add a solution of 50% TFA in DCM (10 mL/g of resin).[4]

- Agitate the mixture for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

- Continue agitation for an additional 20-25 minutes.[4]

- Filter and wash the resin with DCM (3x).

b. Neutralization:

- Wash the resin with Isopropanol (IPA) (2x) and DCM (2x).[4]

- Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

- Agitate for 5-10 minutes at room temperature.[7]

- Filter and wash the resin thoroughly with DCM (3x).

c. Amino Acid Coupling (using HBTU):

- Dissolve the next Boc-protected amino acid (2-4 equivalents) and HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.[7]

- Add DIEA (4-8 equivalents) to the solution.[7]

- Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the reaction mixture for 1-2 hours at room temperature.

- Monitor the reaction completion using the Kaiser test.

- Filter and wash the resin with DMF (3x) and DCM (3x).

3. Cleavage of the Peptide from Merrifield Resin (Standard HF Cleavage)

-

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried peptide-resin in the HF cleavage apparatus.

-

Add a scavenger, such as anisole (B1667542) (typically 10% v/v).[7]

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).[4]

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.[7]

-

Dissolve the crude peptide in a suitable aqueous buffer for purification by reverse-phase HPLC.

Visualizing the Boc-SPPS Workflow and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Conclusion

The Boc protecting group, a cornerstone of solid-phase peptide synthesis, continues to be a valuable tool for researchers and drug development professionals. Its acid-labile nature, coupled with well-established protocols, provides a robust method for the synthesis of a wide range of peptides. While the harsh conditions required for final cleavage necessitate specialized equipment and careful handling, the Boc strategy can offer advantages in certain contexts, such as the synthesis of hydrophobic or aggregation-prone peptides. A thorough understanding of the underlying chemistry, quantitative parameters, and experimental procedures, as outlined in this guide, is essential for the successful application of Boc-based peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. chempep.com [chempep.com]

- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS) Using Boc Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy. As a foundational technique in peptide synthesis, Boc chemistry remains a robust and relevant method, particularly for the synthesis of complex, hydrophobic, or lengthy peptides. This document details the core principles, experimental protocols, quantitative data, and common challenges associated with Boc-SPPS, serving as a comprehensive resource for professionals in chemical and pharmaceutical research.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, revolutionized the field by anchoring the C-terminal amino acid to an insoluble resin support.[1] This approach drastically simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing, enabling the use of large excesses of reagents to drive reactions to completion.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS.[2] It employs the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[2] In contrast, the permanent protecting groups for the amino acid side chains are typically benzyl-based, requiring a much stronger acid for their removal.[2] This "graduated acid lability" is the key to the selective deprotection steps throughout the synthesis.[1]

The synthesis is a cyclical process, with each cycle extending the peptide chain by a single amino acid residue. A typical cycle consists of three main steps:

-

Deprotection: Removal of the N-terminal Boc group with a moderate acid, typically trifluoroacetic acid (TFA).

-

Neutralization: Conversion of the resulting N-terminal ammonium (B1175870) salt to a free amine using a hindered organic base.

-

Coupling: Formation of the peptide bond by reacting the free amine with the activated carboxyl group of the incoming Boc-protected amino acid.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of all side-chain protecting groups with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[1]

The Boc-SPPS Workflow

The overall workflow of Boc-SPPS can be visualized as a series of sequential and cyclical steps, starting from the preparation of the resin and culminating in the purification of the final peptide.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in Boc-SPPS.

Resin Preparation and First Amino Acid Attachment

The choice of resin is crucial and depends on whether a C-terminal acid or amide is desired. Merrifield and PAM resins are commonly used for peptides with a C-terminal acid, while MBHA and BHA resins are used for peptide amides.[1][3]

Protocol for Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method):

-

Resin Swelling: Swell the chloromethylated resin (Merrifield resin) in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.

-

Cesium Salt Preparation: Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol (B145695) and water. Evaporate the mixture to dryness.

-

Coupling: Dissolve the dried Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Incubation: Heat the mixture at 50°C for 12-24 hours with agitation.[1]

-

Washing: Wash the resin thoroughly with DMF, a mixture of DMF and water, DMF again, and finally dichloromethane (B109758) (DCM).

-

Drying: Dry the resin under vacuum.

The Synthesis Cycle

The following steps are repeated for each subsequent amino acid to be added to the peptide chain.

Step 1: Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

-

Resin Swelling: Swell the peptide-resin in DCM.

-

Pre-wash: Add a solution of 50% trifluoroacetic acid (TFA) in DCM (10 mL per gram of resin) and agitate for 2-5 minutes, then drain.[1]

-

Deprotection: Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes at room temperature.[1]

-

Washing: Filter the resin and wash thoroughly with DCM (3 times) and isopropanol (B130326) (2 times) to remove the TFA and the cleaved Boc group.[3]

Note: For sequences containing sensitive residues like Cysteine, Methionine, or Tryptophan, a scavenger such as 0.5% dithioethane (DTE) should be added to the TFA/DCM solution to prevent side reactions from the tert-butyl cation formed during deprotection.[3]

Step 2: Neutralization

After deprotection, the N-terminal amino group is protonated as a TFA salt and must be neutralized to the free amine for the subsequent coupling reaction.

Standard Neutralization Protocol:

-

Washing: Wash the peptide-resin with DCM.

-

Neutralization: Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitation: Agitate for 5-10 minutes at room temperature.[1]

-

Washing: Filter the resin and wash thoroughly with DCM (3 times).

In Situ Neutralization Protocol:

This more efficient method combines neutralization with the coupling step.

-

Washing: After Boc deprotection and washing, proceed directly to the coupling step.

-

Neutralization during Coupling: The DIEA required for both neutralization and amino acid activation is added together in the coupling solution. This minimizes the time the free amine is exposed, which can be advantageous for preventing aggregation in "difficult" sequences.[4]

Step 3: Amino Acid Coupling

This step forms the peptide bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Boc-protected amino acid.

-

Activation: In a separate vessel, dissolve the Boc-amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture. Add DIEA (4-8 equivalents) to the solution to activate the amino acid.[1]

-

Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitoring: The completion of the reaction can be monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test.

-

Washing: After the reaction is complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.

Final Cleavage and Deprotection

The final step in Boc-SPPS is the treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF), to cleave the peptide from the resin and remove the side-chain protecting groups. This is a hazardous procedure that requires specialized equipment.[1]

Standard HF Cleavage Protocol:

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Scavenger Addition: Add a scavenger, such as anisole (B1667542) (typically 10% v/v).

-

Cooling: Cool the reaction vessel to -5 to 0°C.

-

HF Condensation: Condense anhydrous HF into the reaction vessel.

-

Reaction: Stir the mixture at 0°C for 1-2 hours.

-

HF Evaporation: Evaporate the HF under a vacuum.

-

Peptide Precipitation: Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Isolation: Filter and dry the crude peptide.

-

Solubilization: Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key steps in Boc-SPPS.

Table 1: Reagent Equivalents and Reaction Times for a Standard Boc-SPPS Cycle

| Step | Reagent | Equivalents (relative to resin substitution) | Typical Reaction Time |

| Boc Deprotection | 50% TFA in DCM | - | 20-30 minutes |

| Neutralization | 10% DIEA in DCM | - | 2 x 2 minutes |

| Amino Acid Coupling | |||

| Boc-Amino Acid | 2 - 4 | 1 - 2 hours | |

| HBTU/HOBt | 2 - 4 | 1 - 2 hours | |

| DIEA | 4 - 8 | 1 - 2 hours |

Table 2: Common Resins and Linkers in Boc-SPPS

| Resin Type | Linker Type | C-Terminal Group | Cleavage Condition |

| Merrifield | Chloromethyl | Acid | Strong Acid (e.g., HF) |

| PAM | Phenylacetamidomethyl | Acid | Strong Acid (e.g., HF) |

| MBHA | Methylbenzhydrylamine | Amide | Strong Acid (e.g., HF) |

| BHA | Benzhydrylamine | Amide | Strong Acid (e.g., HF) |

Table 3: Common Side-Chain Protecting Groups in Boc-SPPS

| Amino Acid | Protecting Group | Deprotection Condition |

| Arg | Tosyl (Tos) | HF |

| Asp, Glu | Benzyl (B1604629) (Bzl) | HF |

| Cys | 4-Methylbenzyl (Meb) | HF |

| His | 2,4-Dinitrophenyl (Dnp) | Thiolysis (e.g., thiophenol) |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF |

| Trp | Formyl (For) | Piperidine |

| Tyr | 2-Bromobenzyloxycarbonyl (2-Br-Z) | HF |

Visualization of Key Chemical Transformations

The following diagrams illustrate the chemical transformations central to the Boc-SPPS cycle.

Common Side Reactions and Troubleshooting

Several side reactions can occur during Boc-SPPS, potentially compromising the yield and purity of the final peptide. Understanding these reactions is crucial for effective troubleshooting.

-

Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when Proline or Glycine are in the first two positions. It involves the intramolecular cyclization of the dipeptide to form a stable six-membered ring, leading to chain termination. Using in situ neutralization protocols can help to suppress this side reaction.[3]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to aspartimide formation under both acidic and basic conditions. This involves the cyclization of the aspartic acid side chain with the backbone amide, which can then reopen to form a mixture of α- and β-aspartyl peptides.

-

Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly in Tryptophan, Methionine, and Cysteine residues. The addition of scavengers like dithiothreitol (B142953) (DTT) or anisole to the deprotection and cleavage cocktails is essential to trap these carbocations.

-

Incomplete Coupling: Steric hindrance, especially with bulky amino acids, and peptide aggregation on the resin can lead to incomplete coupling reactions, resulting in deletion sequences. Using more potent coupling reagents like HATU, double coupling, or switching to in situ neutralization can help overcome these issues.[5]

-

Premature Cleavage from Resin: The benzyl ester linkage in Merrifield resin can be partially cleaved by the repeated TFA treatments during deprotection, leading to loss of peptide chains. PAM resin offers greater stability to TFA, minimizing this issue.

Table 4: Troubleshooting Common Issues in Boc-SPPS

| Issue | Potential Cause | Recommended Solution |

| Low Peptide Yield | Incomplete coupling; Premature chain cleavage | Use a more potent coupling reagent (e.g., HATU); Perform a double coupling; Use PAM resin instead of Merrifield resin.[5][6] |

| Deletion Sequences | Incomplete coupling or deprotection | Increase coupling/deprotection time; Use a stronger coupling reagent; Monitor completion with the Kaiser test.[5] |

| Side Products with +56 Da Mass Shift | t-Butylation of sensitive residues | Add scavengers (e.g., DTE, anisole) to deprotection and cleavage cocktails. |

| Racemization | Over-activation during coupling | Use HOBt or HOAt as an additive with carbodiimide (B86325) coupling reagents. |

Conclusion

Boc-SPPS is a powerful and well-established method for the chemical synthesis of peptides. While Fmoc chemistry has gained popularity due to its milder conditions, the Boc/Bzl strategy remains indispensable for certain applications, particularly in the synthesis of long or aggregation-prone peptides.[1][7] A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and appropriate selection of reagents and scavengers are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully implement Boc-SPPS in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

A Technical Deep Dive: Unveiling the Core Differences Between Boc and Fmoc Protecting Groups in Peptide Synthesis

For Immediate Release

Shanghai, China – December 10, 2025 – In the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex peptide sequences. This technical guide provides an in-depth analysis of the two most prominent α-amino protecting groups: tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental chemical differences, presents comparative quantitative data, details experimental protocols, and visualizes the synthetic workflows, offering a comprehensive resource for making informed decisions in solid-phase peptide synthesis (SPPS).

The Fundamental Dichotomy: Acid vs. Base Lability

The core difference between the Boc and Fmoc strategies lies in the chemical nature of the protecting group and, consequently, the conditions required for its removal (deprotection).[1][2] The Boc group is acid-labile, typically removed by treatment with a moderately strong acid like trifluoroacetic acid (TFA).[2] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This fundamental difference in deprotection chemistry dictates the entire strategy for peptide synthesis, including the choice of resin, side-chain protecting groups, and the final cleavage from the solid support.[1][]

Orthogonality: The Key to Complex Peptide Synthesis

The concept of orthogonality is paramount in multi-step chemical synthesis, referring to the ability to selectively remove one type of protecting group in the presence of others.[] The Fmoc/tBu strategy is considered fully orthogonal. The base-labile Fmoc group on the α-amino terminus can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[5] Conversely, the Boc/Bzl strategy is often described as quasi-orthogonal.[1] While the temporary Boc group is removed with TFA, the "permanent" benzyl (B1604629) (Bzl)-based side-chain protecting groups are also susceptible to some degree of cleavage upon repeated TFA exposure, although they are primarily removed at the end of the synthesis with a much stronger acid like hydrofluoric acid (HF).[1]

Quantitative Comparison of Boc and Fmoc Strategies

The choice between Boc and Fmoc SPPS often involves a trade-off between established robustness and modern efficiency. The following tables summarize key quantitative and qualitative differences to aid in this selection.

Table 1: General Characteristics and Reagents

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |

| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |

| Orthogonality | Quasi-orthogonal | Fully orthogonal[5] |

Table 2: Performance Comparison in Peptide Synthesis

| Parameter | Boc Strategy | Fmoc Strategy |

| Typical Crude Purity | 75-85% (for Ac-Cys(Acm)-Ser(Bzl)-NH₂)[5] | 70-90% (for Ac-Cys(Trt)-Ser(tBu)-NH₂)[5] |

| Typical Overall Yield | 50-70% (for Ac-Cys(Acm)-Ser(Bzl)-NH₂)[5] | 60-80% (for Ac-Cys(Trt)-Ser(tBu)-NH₂)[5] |

| Coupling Efficiency | Generally high | Typically exceeding 99%[] |

| Aggregation Issues | Less frequent, acidic deprotection can disrupt aggregation[1][6] | More frequent, especially for hydrophobic sequences |

| Compatibility with PTMs | Limited due to harsh final cleavage[5] | Generally compatible[5] |

| Automation Friendliness | Less common in modern synthesizers[5] | Standard for automated synthesizers[5] |

Table 3: Common Side Reactions

| Side Reaction | Boc Strategy | Fmoc Strategy |

| Alkylation | Risk of t-butyl cation alkylation of sensitive residues (e.g., Trp, Met) | Minimized, as no carbocations are generated during deprotection[] |

| Aspartimide Formation | Can occur, especially with Asp-Gly or Asp-Ser sequences | A significant issue, can be promoted by piperidine |

| Diketopiperazine Formation | Can occur at the dipeptide stage | More prevalent, especially with Proline at position 2 |

| Racemization | Generally low for Cysteine[5] | Dependent on coupling reagents and base, can be minimized with additives[5] |

| Piperidine Adducts | Not applicable | Can occur with C-terminal Cysteine |

Visualizing the Synthetic Workflows

The cyclical nature of solid-phase peptide synthesis is illustrated in the following diagrams for both Boc and Fmoc strategies.

Caption: Boc Solid-Phase Peptide Synthesis Workflow.

Caption: Fmoc Solid-Phase Peptide Synthesis Workflow.

Deprotection Mechanisms: A Closer Look

The distinct deprotection mechanisms of Boc and Fmoc groups are visualized below, highlighting the key chemical transformations.

Caption: Boc Deprotection Mechanism.

Caption: Fmoc Deprotection Mechanism.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for key experimental procedures in Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol (Manual)

Materials:

-

Merrifield or PAM resin

-

Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU)

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Swelling: Swell the resin in DCM for 1-2 hours in the reaction vessel. Drain the DCM.

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the solution and wash the resin thoroughly with DCM (3x) and IPA (2x).

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 5% DIEA in DCM and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry it. Cleave the peptide from the resin using a strong acid cocktail (e.g., HF with scavengers) in a specialized apparatus.

Fmoc Solid-Phase Peptide Synthesis Protocol (Manual)

Materials:

-

Wang or Rink Amide resin

-

Fmoc-protected amino acids

-